DM-4107

Description

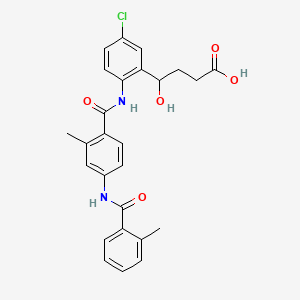

Structure

3D Structure

Properties

IUPAC Name |

4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14,23,30H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMZAIPORREFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-75-4 | |

| Record name | DM-4107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DM-4107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD18G27VSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to DM-4107: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4107 has been identified as a significant metabolite of Tolvaptan, a selective vasopressin V2 receptor antagonist utilized in the management of autosomal dominant polycystic kidney disease (ADPKD). While initial commercial listings inaccurately categorized this compound as a plant growth regulator, extensive scientific literature confirms its origin as a product of human metabolism of Tolvaptan. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in drug development.

Chemical Properties and Structure

This compound, with the chemical formula C26H25ClN2O5, possesses a molecular weight of 480.95 g/mol .[1] Its systematic IUPAC name is 4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido)phenyl)-4-hydroxybutanoic acid. The structure of this compound is characterized by a central chloro-substituted phenyl ring linked to a hydroxybutanoic acid moiety and a complex amide side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C26H25ClN2O5 | [1] |

| Molecular Weight | 480.95 g/mol | [1] |

| IUPAC Name | 4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido)phenyl)-4-hydroxybutanoic acid | [1] |

| CAS Number | 1346599-75-4 | [1] |

| Appearance | Not specified in literature | |

| Solubility | Not explicitly detailed in literature |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound has been described by Wan et al. in Chinese Chemical Letters.[2] The synthesis involves the reduction of its precursor, DM-4103 (4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido)phenyl)-4-oxobutanoic acid), using sodium borohydride.[2]

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via reduction of DM-4103.

Detailed Methodology:

-

DM-4103 is dissolved in methanol.

-

Sodium borohydride is added to the solution.

-

The reaction mixture is stirred until the reduction is complete.

-

The resulting this compound is purified from the reaction mixture.

-

The final product is confirmed by elemental analysis, IR, NMR, and MS data.[2]

Determination of Protein Binding

The extent of plasma protein binding is a critical parameter in drug development. While a specific protocol for this compound is not available, the general and widely accepted method of equilibrium dialysis is appropriate.

Experimental Workflow for Protein Binding Assay

Caption: General workflow for determining protein binding.

Detailed Methodology:

-

Prepare a solution of this compound in plasma from the species of interest (e.g., human, rat).

-

Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

-

Incubate the apparatus at physiological temperature (37°C) with gentle shaking until equilibrium is reached.

-

At equilibrium, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of this compound in each sample using a validated LC-MS/MS method.

-

Calculate the percentage of protein-bound drug using the measured concentrations.

In Vitro Transporter Inhibition Assay

The inhibitory effect of this compound on various hepatic transporters has been quantified. These assays are typically performed using transfected cell lines that overexpress a specific transporter.

Experimental Workflow for Transporter Inhibition Assay

Caption: Workflow for in vitro transporter inhibition assay.

Detailed Methodology:

-

Culture cells engineered to overexpress a specific human liver transporter (e.g., HEK293-OATP1B1).

-

Plate the cells in a multi-well format.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a known substrate for the transporter (often radiolabeled) to initiate the uptake reaction.

-

After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of substrate taken up using an appropriate method (e.g., scintillation counting for radiolabeled substrates).

-

Plot the inhibition of substrate uptake against the concentration of this compound to determine the IC50 value.

Biological Activity and Significance

This compound is a major metabolite of Tolvaptan, formed primarily by the action of the CYP3A4 enzyme in the liver.[2] While Tolvaptan exerts its therapeutic effect by antagonizing the vasopressin V2 receptor, the direct pharmacological activity of this compound on this receptor or the downstream cAMP signaling pathway has not been extensively reported in the available literature.

The primary biological activity documented for this compound is its ability to inhibit several human liver transporters.

Table 2: In Vitro Inhibition of Human Liver Transporters by this compound

| Transporter | IC50 (µM) | Reference |

| NTCP | 95.6 | |

| BSEP | 119 | |

| MRP3 | 61.2 | |

| MRP4 | 37.9 |

The inhibition of these transporters, which are involved in the disposition of bile acids and other endogenous and exogenous compounds, may have implications for drug-drug interactions and potential hepatotoxicity, although further investigation is required to establish the clinical relevance of these findings.

Signaling Pathway Context: Tolvaptan and the Vasopressin V2 Receptor

To understand the context in which this compound is formed, it is essential to consider the mechanism of action of its parent drug, Tolvaptan. In ADPKD, the vasopressin V2 receptor signaling pathway is implicated in cyst growth. Tolvaptan acts as an antagonist at this receptor, thereby inhibiting the production of cyclic AMP (cAMP) and slowing cyst progression.

Signaling Pathway of Vasopressin V2 Receptor and Tolvaptan Action

Caption: Vasopressin V2 receptor signaling and the antagonistic action of Tolvaptan.

Currently, there is no direct evidence to suggest that this compound interacts with this signaling pathway. Its primary known role is as a metabolite of Tolvaptan.

Conclusion

This compound is a key metabolite of Tolvaptan, characterized by its inhibitory effects on several hepatic transporters. This technical guide has provided a detailed overview of its chemical structure, a reproducible synthesis protocol, and standardized methodologies for assessing its biological properties. While its direct pharmacological activity on the primary target of its parent compound remains to be fully elucidated, the information presented here serves as a valuable resource for researchers in pharmacology and drug development investigating the metabolism and potential off-target effects of Tolvaptan and related compounds. Future research should focus on characterizing the potential for this compound to modulate cellular signaling pathways and its contribution to the overall safety and efficacy profile of Tolvaptan.

References

In-Depth Technical Guide: DM-4107 (CAS Number: 1346599-75-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4107, with CAS number 1346599-75-4, is a significant hydroxybutyric acid metabolite of the selective vasopressin V2-receptor antagonist, Tolvaptan.[1] As a key molecular entity in the study of Tolvaptan's metabolism, pharmacokinetics, and safety profile, a thorough understanding of this compound is crucial for drug development and clinical pharmacology. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathway, pharmacokinetic profile, and its role in toxicological assessments, particularly in the context of drug-induced liver injury (DILI).

Physicochemical Properties and Identification

This compound is chemically identified as 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid.[1][2] It is also commonly referred to as Tolvaptan Impurity 2 or Tolvaptan gamma-hydroxybutanoic acid impurity.[2][3][4][5][6][7]

| Property | Value | Reference |

| CAS Number | 1346599-75-4 | [1] |

| Molecular Formula | C26H25ClN2O5 | [3][4][5][8] |

| Molecular Weight | 480.95 g/mol | [3][4][8] |

| IUPAC Name | 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid | [1][2] |

| Synonyms | Tolvaptan metabolite this compound, Tolvaptan Impurity 2, Tolvaptan gamma-hydroxybutanoic acid impurity | [1][3][4] |

| Protein Binding | 98.5% | [6] |

Metabolism and Pharmacokinetics

Metabolic Pathway

Tolvaptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][6][9][10] This process leads to the formation of at least fourteen metabolites, with this compound and an oxobutyric acid metabolite (DM-4103) being two of the most significant.[5][6] The formation of this compound proceeds through an intermediate metabolite, DM-4104.[6]

Pharmacokinetic Profile

Following oral administration of Tolvaptan, this compound is readily detected in plasma. While the parent drug, Tolvaptan, constitutes a minor fraction of the total plasma radioactivity (1.71%), and the DM-4103 metabolite is the most abundant circulating moiety (52.5%), this compound still represents a notable portion at 2.84%.[6]

Studies in specific patient populations have provided further insights into the pharmacokinetics of this compound.

| Parameter | Population | Value | Reference |

| Plasma Radioactivity | Healthy Subjects (post-radiolabeled Tolvaptan) | 2.84% of total | [6] |

| Steady State | Patients with Child-Pugh B Cirrhosis | Reached after 7 days of consecutive Tolvaptan dosing | [9] |

| Accumulation | Patients with Child-Pugh B Cirrhosis | No accumulation observed | [9] |

| Trough Concentration (Ctrough) | Patients with Child-Pugh B Cirrhosis | 19.1–22.4 ng/mL | [9] |

| AUC Accumulation Ratio (Rac) | Patients with Child-Pugh B Cirrhosis | 1.8 | [9] |

| Median Plasma Concentration | Heart Failure Patients | 38.0 ng/mL | [2] |

Excretion

This compound is eliminated from the body through both renal and fecal routes.[6]

| Excretion Route | Timeframe | Percentage of Excreted Dose | Reference |

| Urine | 0-12 hours post-dose | 3.5% | [6] |

| Feces | Over 72 hours | ~9% | [6] |

Toxicology and Clinical Relevance: The Role of this compound in Drug-Induced Liver Injury (DILI)

The potential for Tolvaptan to cause idiosyncratic drug-induced liver injury has been a focus of clinical investigation. Research has explored the role of its major metabolites, including this compound, in the underlying mechanisms of this toxicity.

Hepatocellular Disposition and Transporter Interactions

In vitro studies using sandwich-cultured human hepatocytes (SCHH) have shown that the accumulation of this compound is significantly reduced by inhibitors of both CYP3A4 and canalicular transport proteins such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2).[8] This suggests that the disposition of this compound in the liver is dependent on these transporters.[8]

Mitochondrial Function and Oxidative Stress

In contrast to Tolvaptan and its other major metabolite, DM-4103, studies have indicated that this compound does not significantly affect mitochondrial function or induce the production of reactive oxygen species (ROS) in HepG2 cells.[11][12][13] This suggests that this compound is less likely to contribute to DILI through direct mitochondrial toxicity or oxidative stress.[11][13]

Immune-Mediated Response

A key area of investigation has been the potential for an immune-mediated response to Tolvaptan and its metabolites. Studies have identified this compound-responsive T-cells in the peripheral blood of patients who experienced liver injury during Tolvaptan clinical trials.[7][14] These T-cells were shown to proliferate and secrete pro-inflammatory cytokines (such as IFN-γ and IL-13) and the cytotoxic molecule granzyme B upon exposure to this compound in a dose-dependent manner.[7][14][15] This finding points to a possible role for this compound in initiating or propagating an adaptive immune response that could lead to liver damage in susceptible individuals.

Interestingly, a study in heart failure patients observed a negative correlation between the plasma concentration of this compound and levels of the liver enzyme aspartate aminotransferase (AST), suggesting a potential for liver function improvement in this specific patient group, a finding that contrasts with the DILI concerns.[2]

Experimental Protocols

Quantification of this compound in Plasma

A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of Tolvaptan, DM-4103, and this compound in plasma samples.[9]

T-Cell Proliferation Assay

To assess the immunogenic potential of this compound, lymphocyte transformation tests are performed using peripheral blood mononuclear cells (PBMCs) from patients.[7][14]

Conclusion

This compound is a pharmacokinetically relevant and biologically active metabolite of Tolvaptan. While it does not appear to induce direct mitochondrial toxicity, its potential to stimulate an immune response, as evidenced by the activation of drug-responsive T-cells, marks it as a molecule of significant interest in understanding the mechanisms of Tolvaptan-associated drug-induced liver injury. Further research into the specific pathways of this compound-driven T-cell activation is warranted to fully elucidate its role in the safety profile of Tolvaptan and to aid in the development of safer therapies. The detailed methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the research and development of pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential amelioration of liver function by low-dose tolvaptan in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Tolvaptan: Package Insert / Prescribing Information / MOA [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Tolvaptan- and Tolvaptan-Metabolite-Responsive T Cells in Patients with Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatocellular Disposition and Transporter Interactions with Tolvaptan and Metabolites in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altered Hepatobiliary Disposition of Tolvaptan and Selected Tolvaptan Metabolites in a Rodent Model of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Gibberellin Synthesis Modulator DM-4107: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "DM-4107" as a gibberellin synthesis modulator. The following guide is a structured template based on established principles of gibberellin biology and pharmacology, designed to serve as a comprehensive resource for the evaluation of a novel gibberellin synthesis modulator. The data and experimental details provided are illustrative placeholders and should be substituted with compound-specific information.

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The precise modulation of GA biosynthesis and signaling is therefore a key target for the development of plant growth regulators in agriculture and for tools in plant biology research. This document provides a technical overview of this compound, a novel small molecule modulator of the gibberellin synthesis pathway.

Mechanism of Action (Hypothesized)

This compound is hypothesized to act as a potent and selective inhibitor of a key enzyme in the gibberellin biosynthesis pathway. The primary proposed target is ent-kaurene synthase (KS), a critical enzyme in the early stages of GA biosynthesis. By inhibiting KS, this compound would reduce the endogenous pool of bioactive gibberellins, leading to a range of physiological effects characteristic of GA deficiency, such as reduced stem elongation.

Quantitative Data

The following tables summarize the in vitro and in planta activity of this compound.

Table 1: In Vitro Enzymatic Inhibition

| Enzyme Target | IC50 (nM) [this compound] | IC50 (nM) [Control Compound] | Assay Conditions |

| ent-Kaurene Synthase (KS) | 15.2 ± 2.1 | >10,000 | Recombinant Arabidopsis thaliana KS, in vitro |

| GA 20-oxidase (GA20ox) | >50,000 | 25.7 | Recombinant Arabidopsis thaliana GA20ox, in vitro |

| GA 3-oxidase (GA3ox) | >50,000 | 42.1 | Recombinant Arabidopsis thaliana GA3ox, in vitro |

Table 2: Plant Phenotypic Effects (Arabidopsis thaliana, Col-0)

| Treatment Concentration (µM) | Stem Elongation (% of Vehicle) | Germination Rate (at 72h, %) | Flowering Time (Days post-germination) |

| 0 (Vehicle) | 100 ± 5.2 | 98 ± 2.1 | 28 ± 2 |

| 1 | 72 ± 4.5 | 95 ± 3.4 | 31 ± 2 |

| 10 | 45 ± 3.8 | 82 ± 5.1 | 38 ± 3 |

| 100 | 21 ± 2.9 | 65 ± 6.7 | >45 (Delayed) |

Experimental Protocols

In Vitro ent-Kaurene Synthase (KS) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ent-kaurene synthase.

Materials:

-

Recombinant Arabidopsis thaliana ent-kaurene synthase (AtKS)

-

Geranylgeranyl diphosphate (GGDP) substrate

-

Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 7.5 mM MgCl2, 5 mM DTT

-

This compound stock solution in DMSO

-

Scintillation vials and scintillation fluid

-

[3H]-GGDP (radiolabeled substrate)

Procedure:

-

A reaction mixture is prepared containing assay buffer, 1 µg of recombinant AtKS, and varying concentrations of this compound (from 1 nM to 100 µM) or vehicle (DMSO).

-

The reaction is initiated by the addition of 10 µM GGDP, including a 1:10 ratio of [3H]-GGDP.

-

The reaction is incubated for 30 minutes at 30°C.

-

The reaction is quenched by the addition of 1 mL of hexane.

-

The product, ent-kaurene, is extracted into the hexane phase by vigorous vortexing.

-

A 500 µL aliquot of the hexane phase is transferred to a scintillation vial containing 5 mL of scintillation fluid.

-

The radioactivity is quantified using a scintillation counter.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

Arabidopsis thaliana Stem Elongation Assay

Objective: To assess the in planta effect of this compound on stem elongation.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Growth medium (e.g., Murashige and Skoog)

-

Petri plates and growth chambers

-

This compound stock solution in DMSO

-

Vehicle control (DMSO)

Procedure:

-

Arabidopsis thaliana seeds are surface-sterilized and plated on MS medium.

-

The plates are stratified at 4°C for 3 days to synchronize germination.

-

Seedlings are grown under long-day conditions (16h light/8h dark) for 7 days.

-

Uniform seedlings are transferred to fresh MS medium supplemented with various concentrations of this compound (0, 1, 10, 100 µM) or vehicle.

-

The plants are grown for an additional 14 days.

-

The length of the primary inflorescence stem is measured from the rosette to the first silique.

-

Data are expressed as a percentage of the vehicle-treated control.

Visualizations

Gibberellin Signaling Pathway and Hypothesized Intervention of this compound

Caption: Gibberellin signaling pathway with the proposed inhibitory action of this compound on ent-kaurene synthase (KS).

Experimental Workflow for this compound Characterization

Caption: A streamlined workflow for the characterization of the gibberellin synthesis modulator this compound.

References

An In-depth Technical Guide on the Effects of a Novel Compound on Plant Hormone Signaling

Disclaimer: Extensive searches for the compound "DM-4107" did not yield any specific information regarding its effects on plant hormone signaling. The following is a generalized technical guide and template that researchers, scientists, and drug development professionals can use to structure their findings on the effects of a novel compound, provisionally named "Compound X," on plant hormone signaling. This guide adheres to the requested format, including data presentation, experimental protocols, and visualizations.

Introduction to Compound X and Plant Hormone Signaling

Plant hormones are crucial for regulating various aspects of plant growth and development. Understanding how external compounds interact with these signaling pathways is vital for developing new agrochemicals or understanding unintended environmental effects. This document outlines the effects of a hypothetical novel compound, Compound X, on key plant hormone signaling pathways, including auxin, cytokinin, gibberellin (GA), abscisic acid (ABA), and ethylene.

Effects of Compound X on Auxin Signaling

Auxin is a key regulator of cell division, elongation, and differentiation.[1][2][3][4][5] Any interference with its signaling can have profound effects on plant morphology.

Quantitative Data on Auxin Response

The following table summarizes the dose-dependent effect of Compound X on auxin-responsive gene expression and root elongation in Arabidopsis thaliana.

| Compound X Concentration (µM) | DR5::GUS Expression (Relative Fold Change) | Primary Root Length (mm, 7 days post-germination) |

| 0 (Control) | 1.00 ± 0.12 | 50.2 ± 3.5 |

| 1 | 1.54 ± 0.21 | 45.8 ± 2.9 |

| 10 | 2.89 ± 0.35 | 32.1 ± 2.1 |

| 50 | 4.12 ± 0.40 | 15.7 ± 1.8 |

Experimental Protocol: Auxin-Responsive Gene Expression Assay

-

Plant Material: Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

-

Growth Conditions: Seedlings were grown on Murashige and Skoog (MS) agar plates under a 16-hour light/8-hour dark photoperiod at 22°C.

-

Treatment: 5-day-old seedlings were transferred to liquid MS medium containing various concentrations of Compound X or a solvent control.

-

GUS Staining: After 24 hours of incubation, seedlings were stained with a solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

-

Quantification: The intensity of the blue color, indicative of GUS activity, was quantified using image analysis software and normalized to the control.

Visualization of the Auxin Signaling Pathway and the Hypothesized Effect of Compound X

Caption: Hypothesized interaction of Compound X with the auxin signaling pathway.

Effects of Compound X on Cytokinin Signaling

Cytokinins are involved in cell division and shoot formation.[6][7][8][9][10] Their interaction with other hormones, like auxin, is critical for proper development.

Quantitative Data on Cytokinin Response

The following table shows the effect of Compound X on a cytokinin-responsive reporter and shoot regeneration in tissue culture.

| Compound X Concentration (µM) | ARR5::LUC Luminescence (Relative Units) | Shoot Regeneration Frequency (%) |

| 0 (Control) | 100 ± 15 | 85 ± 5 |

| 1 | 92 ± 12 | 81 ± 7 |

| 10 | 58 ± 9 | 42 ± 6 |

| 50 | 23 ± 5 | 15 ± 4 |

Experimental Protocol: Cytokinin-Responsive Luciferase Assay

-

Plant Material: Arabidopsis thaliana protoplasts expressing the ARR5::LUC reporter construct.

-

Protoplast Isolation: Protoplasts were isolated from the leaves of 4-week-old plants.

-

Treatment: Protoplasts were treated with a synthetic cytokinin (BAP) in the presence of varying concentrations of Compound X.

-

Luminescence Measurement: Luciferase activity was measured after a 12-hour incubation period using a luminometer.

Visualization of the Cytokinin Signaling Pathway and the Hypothesized Effect of Compound X

Caption: Hypothesized antagonistic effect of Compound X on cytokinin perception.

Effects of Compound X on Gibberellin (GA) Signaling

Gibberellins are well-known for their role in seed germination and stem elongation.[11][12][13][14][15]

Quantitative Data on Gibberellin Response

The table below presents the effect of Compound X on seed germination in a GA-deficient mutant and on the expression of a GA-responsive gene.

| Treatment | ga1-3 Mutant Germination Rate (%) | GASA1 Expression (Relative Fold Change) |

| Control | 5 ± 2 | 1.00 ± 0.15 |

| GA₃ (10 µM) | 92 ± 4 | 8.5 ± 0.9 |

| Compound X (50 µM) | 6 ± 3 | 1.2 ± 0.2 |

| GA₃ (10 µM) + Compound X (50 µM) | 45 ± 6 | 3.7 ± 0.5 |

Experimental Protocol: Seed Germination Assay

-

Plant Material: Seeds of the Arabidopsis thaliana ga1-3 mutant.

-

Sterilization and Plating: Seeds were surface-sterilized and plated on MS agar plates containing the indicated treatments.

-

Scoring: Germination (radicle emergence) was scored after 7 days of incubation at 22°C under a 16-hour light photoperiod.

Visualization of an Experimental Workflow for GA Response

Caption: Workflow for assessing the effect of Compound X on GA-mediated seed germination.

Effects of Compound X on Abscisic Acid (ABA) Signaling

Abscisic acid is a key hormone in stress responses and seed dormancy.[16][17][18]

Quantitative Data on Abscisic Acid Response

The effect of Compound X on ABA-mediated stomatal closure is shown below.

| Treatment | Stomatal Aperture (µm) |

| Control | 3.1 ± 0.3 |

| ABA (10 µM) | 1.2 ± 0.2 |

| Compound X (50 µM) | 3.0 ± 0.4 |

| ABA (10 µM) + Compound X (50 µM) | 2.5 ± 0.3 |

Experimental Protocol: Stomatal Aperture Assay

-

Plant Material: Epidermal peels from the leaves of 4-week-old Arabidopsis thaliana plants.

-

Incubation: Peels were incubated in a buffer to open stomata.

-

Treatment: The peels were then transferred to solutions containing the indicated treatments.

-

Measurement: After 2 hours, the width of the stomatal pores was measured using a microscope with an ocular micrometer.

Effects of Compound X on Ethylene Signaling

Ethylene, a gaseous hormone, is involved in fruit ripening, senescence, and the "triple response" in seedlings.[19][20][21][22]

Quantitative Data on Ethylene Response

The table below shows the effect of Compound X on the triple response of etiolated seedlings.

| Treatment | Apical Hook Angle (degrees) | Hypocotyl Length (mm) |

| Air (Control) | 45 ± 5 | 15.2 ± 1.1 |

| ACC (10 µM, Ethylene precursor) | 175 ± 10 | 4.1 ± 0.5 |

| Compound X (50 µM) | 50 ± 6 | 14.8 ± 1.3 |

| ACC (10 µM) + Compound X (50 µM) | 168 ± 12 | 4.5 ± 0.6 |

Visualization of the Ethylene Signaling Pathway

Caption: A simplified overview of the ethylene signaling pathway in Arabidopsis.

Conclusion

The data presented in this guide suggest that the hypothetical Compound X is a potent modulator of plant hormone signaling, with significant antagonistic effects on cytokinin, gibberellin, and abscisic acid pathways, while appearing to act as an agonist for auxin signaling. Its effect on the ethylene pathway seems to be minimal under the tested conditions. These findings provide a basis for further investigation into the specific molecular targets of Compound X and its potential applications in agriculture or as a research tool.

References

- 1. Impaired auxin signaling increases vein and stomatal density but reduces hydraulic efficiency and ultimately net photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bipartite phosphoinositide‐dependent modulation of auxin signaling during xylem differentiation in Arabidopsis thaliana roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced auxin signaling promotes root-hair growth at moderately low temperature in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An auxin signaling network translates low-sugar-state input into compensated cell enlargement in the fugu5 cotyledon | PLOS Genetics [journals.plos.org]

- 5. miR393 Is Required for Production of Proper Auxin Signalling Outputs | PLOS One [journals.plos.org]

- 6. Cytokinin signaling during root development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plant cytokinin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defective cytokinin signaling reprograms lipid and flavonoid gene-to-metabolite networks to mitigate high salinity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The interaction between glucose and cytokinin signaling in controlling Arabidopsis thaliana seedling root growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The interaction between glucose and cytokinin signaling in controlling Arabidopsis thaliana seedling root growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gibberellin biosynthesis and response during Arabidopsis seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of gibberellin biosynthesis and response pathways by low temperature during imbibition of Arabidopsis thaliana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reduced gibberellin response affects ethylene biosynthesis and responsiveness in the Arabidopsis gai eto2-1 double mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone Demethylases Coordinate the Antagonistic Interaction Between Abscisic Acid and Brassinosteroid Signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Histone Demethylases Coordinate the Antagonistic Interaction Between Abscisic Acid and Brassinosteroid Signaling in Arabidopsis [frontiersin.org]

- 18. Functional interactions of lanthanum and phospholipase D with the abscisic acid signaling effectors VP1 and ABI1-1 in rice protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. maxapress.com [maxapress.com]

- 21. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide on the Initial Studies and Literature of DM-4107

This technical guide provides a comprehensive overview of the initial studies and literature pertaining to DM-4107, a primary metabolite of the vasopressin V2 receptor antagonist, tolvaptan. The information is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacology and Metabolism

This compound, a hydroxybutyric acid metabolite of tolvaptan, is formed through the extensive metabolism of the parent drug, primarily by the cytochrome P450 enzyme CYP3A4[1][2][3]. Following oral administration of tolvaptan, this compound is one of the several metabolites detected in plasma[1][4]. While the oxybutyric acid metabolite, DM-4103, is the main circulating moiety, this compound still accounts for a notable fraction of the plasma radioactivity after a radiolabeled dose of tolvaptan[2]. In human plasma, after a 60 mg radiolabeled tolvaptan dose, this compound accounted for 2.84% of the radioactivity, while the parent drug tolvaptan was at 1.71% and the major metabolite DM-4103 was at 52.5%[2]. Approximately 20% of a tolvaptan dose is excreted in urine and feces as this compound[4].

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical and clinical studies on this compound.

Table 1: Inhibition of Human Hepatic Transporters by this compound and Related Compounds

| Compound | Transporter | Substrate | IC50 (μM) |

| This compound | MRP4 | - | 37.9[5] |

| This compound | NTCP | Taurocholic acid (TCA) | 95.6[4] |

| Tolvaptan | BSEP | - | 31.6[5] |

| Tolvaptan | NTCP | Taurocholic acid (TCA) | ~41.5[4] |

| DM-4103 | BSEP | - | 4.15[5] |

| DM-4103 | MRP4 | - | 4.26[5] |

| DM-4103 | NTCP | Taurocholic acid (TCA) | 16.3[4][5] |

Table 2: Pharmacokinetic Parameters of this compound and Tolvaptan

| Compound | Parameter | Value | Species | Study Details |

| This compound | Plasma Concentration (median, IQR) | 38.0 (27.9–62.7) ng/mL | Human (Heart Failure Patients) | Patients receiving 3.75–15 mg daily tolvaptan[6] |

| This compound | Fecal Excretion (% of dose) | ~9% | Human | Over 72 hours after a single 30 mg tolvaptan dose[2] |

| This compound | Urinary Excretion (% of dose) | 3.5% (0-12h), 1.6% (12-24h), 1% (24-36h) | Human | After a single 30 mg tolvaptan dose[2] |

| Tolvaptan | Elimination Half-life | 3 to 12 hours | Human | Dose-dependent[4] |

| DM-4103 | Elimination Half-life | ~180 hours | Human | After a single 60 mg oral dose of 14C-tolvaptan[4] |

Experimental Protocols

Detailed experimental protocols from the cited literature are summarized below.

Inhibition of Human Hepatic Transporters: The inhibitory effects of tolvaptan and its metabolites, DM-4103 and this compound, on human hepatic transporters were investigated. The specific transporters examined included the Na+-taurocholate cotransporting polypeptide (NTCP), bile salt export pump (BSEP), and multidrug resistance-associated proteins (MRP2, MRP3, and MRP4)[4]. For the NTCP and BSEP inhibition assays, taurocholic acid (TCA) was utilized as a substrate. The half-maximal inhibitory concentration (IC50) values were determined to quantify the inhibitory potency of each compound[4].

Pharmacokinetic Studies in Humans: Following a single 60-mg oral dose of 14C-tolvaptan, plasma concentrations of tolvaptan and its metabolites were measured over time. This allowed for the determination of the relative plasma radioactivity accounted for by each compound[4]. In another study with heart failure patients receiving low-dose tolvaptan, plasma concentrations of tolvaptan, DM-4103, and this compound were determined using LC-MS/MS[6].

Lymphocyte Transformation Tests: To investigate the potential role of the adaptive immune system in tolvaptan-associated liver injury, lymphocyte transformation tests were performed. Peripheral blood mononuclear cells (PBMCs) from patients who experienced liver injury in clinical trials were cultured with tolvaptan, DM-4103, or this compound. The proliferative response of T-cells and the secretion of cytokines such as IFN-γ, IL-13, and granzyme B were measured to assess drug-specific immune responses[7][8].

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Tolvaptan to this compound

Caption: Metabolic conversion of Tolvaptan to this compound via the intermediate DM-4104.

Experimental Workflow for T-Cell Response to this compound

Caption: Workflow for assessing T-cell mediated immune response to this compound.

Interaction of this compound with Hepatic Bile Acid Transport

Caption: this compound inhibits the MRP4-mediated efflux of bile acids from hepatocytes.

Role in Drug-Induced Liver Injury (DILI)

Initial investigations into tolvaptan-induced liver injury have explored the role of its metabolites. While DM-4103 has been shown to inhibit the bile salt export pump (BSEP) and affect mitochondrial respiration, studies suggest that this compound does not significantly impact bile acid transporters or mitochondrial function[9]. However, this compound has been shown to be a moderate inhibitor of the multidrug resistance-associated protein 4 (MRP4)[5].

Furthermore, studies have identified T-cell clones responsive to tolvaptan and its metabolites, including this compound, in patients who experienced liver injury[7][8]. The activation of these T-cells by this compound led to a proliferative response and the secretion of pro-inflammatory cytokines, suggesting a potential role for an adaptive immune response in the observed hepatotoxicity[7][8]. This indicates that while direct toxicity from this compound may be limited, it could be involved in immune-mediated liver injury.

Conclusion

This compound is a significant metabolite of tolvaptan, characterized by its formation via CYP3A4 and its subsequent excretion. While it demonstrates moderate inhibitory activity against the hepatic transporter MRP4, its direct contribution to hepatotoxicity through the disruption of bile acid transport or mitochondrial function appears to be less significant than that of the metabolite DM-4103. However, emerging evidence points towards a potential role for this compound in eliciting an adaptive immune response, which may contribute to the idiosyncratic drug-induced liver injury observed with tolvaptan treatment. Further research is warranted to fully elucidate the mechanisms by which this compound may be involved in these adverse drug reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Potential amelioration of liver function by low-dose tolvaptan in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tolvaptan- and Tolvaptan-Metabolite-Responsive T Cells in Patients with Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Role of DM-4107 in Crop Lodging: A Technical Whitepaper

An In-depth Examination of Gibberellin Biosynthesis Inhibition for Enhanced Crop Resilience

Audience: Researchers, scientists, and agricultural development professionals.

Abstract: Crop lodging, the permanent displacement of stems from their upright position, poses a significant threat to global food security, leading to substantial yield losses and reduced grain quality. Plant growth regulators that modulate endogenous hormone levels, particularly gibberellins, have emerged as a key strategy to mitigate lodging. This technical guide focuses on the purported role of DM-4107, a compound described as a selective plant growth regulator, in preventing crop lodging. While public domain information on this compound is currently limited and presents conflicting identities, this paper will establish a framework for its evaluation based on the established mechanisms of gibberellin biosynthesis inhibitors. We will detail the key enzymatic targets in the gibberellin pathway, provide standardized experimental protocols for assessing the efficacy of such inhibitors, and present a logical framework for data interpretation and visualization.

Introduction: The Challenge of Crop Lodging

Lodging is a complex phenomenon influenced by genetic factors and environmental conditions such as high winds and heavy rainfall. A primary contributor to lodging is excessive stem elongation, which raises the plant's center of gravity and reduces stem strength. The phytohormone gibberellin (GA) is a principal regulator of stem elongation. Consequently, the inhibition of GA biosynthesis has been a successful strategy to develop shorter, more robust crop varieties with increased resistance to lodging.

While a commercial supplier describes this compound as a selective plant growth regulator that improves lodging resistance in rice by modulating gibberellin synthesis, a comprehensive review of publicly available scientific literature does not currently provide specific data on its mechanism of action or field performance. Notably, the same chemical identifier (CAS 1346599-75-4) is predominantly associated with a metabolite of the human drug Tolvaptan.

Given this discrepancy, this guide will proceed by outlining the established scientific principles and experimental methodologies that would be required to validate the function of any compound, such as this compound, as a gibberellin biosynthesis inhibitor for the prevention of crop lodging.

The Gibberellin Biosynthesis Pathway: A Target for Lodging Control

The biosynthesis of bioactive gibberellins is a multi-step enzymatic pathway, offering several points for targeted inhibition. The late stages of this pathway are of particular interest for the development of plant growth regulators. Key enzymes in this later stage include GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), both of which are 2-oxoglutarate-dependent dioxygenases.

-

GA20-oxidase (GA20ox): Catalyzes the sequential oxidation of C20-gibberellins.

-

GA3-oxidase (GA3ox): Catalyzes the final step to produce bioactive GAs, such as GA1 and GA4.

Inhibition of these enzymes leads to a reduction in the levels of bioactive gibberellins, resulting in attenuated stem elongation.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound as a gibberellin biosynthesis inhibitor.

Experimental Protocols for Efficacy Assessment

To rigorously evaluate a compound like this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on key gibberellin biosynthesis enzymes.

Methodology:

-

Enzyme Preparation: Recombinant GA20-oxidase and GA3-oxidase enzymes are expressed in and purified from Escherichia coli.

-

Assay Conditions: The assay mixture contains the purified enzyme, a suitable gibberellin precursor substrate (e.g., [14C]GA12 for GA20ox), 2-oxoglutarate, FeSO4, ascorbate, and varying concentrations of the test compound (this compound).

-

Product Analysis: The reaction products are separated by high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Whole-Plant Physiological Assays

Objective: To assess the effect of the compound on plant growth and morphology.

Methodology:

-

Plant Material and Growth Conditions: Rice (or another target crop) seedlings are grown in a controlled environment (e.g., growth chamber or greenhouse) under optimal conditions.

-

Treatment Application: The test compound is applied at various concentrations as a foliar spray or a soil drench at a specific growth stage (e.g., tillering).

-

Data Collection: After a defined period, morphological parameters are measured, including plant height, internode length, and stem diameter.

-

Data Analysis: A dose-response curve is generated to determine the effective concentration for growth reduction.

Experimental Workflow Diagram

Caption: A structured workflow for evaluating a novel plant growth regulator.

Quantitative Data Presentation from Field Trials

Should field trial data for a compound like this compound become available, it is crucial to present it in a clear and comparative manner.

Table 1: Hypothetical Field Trial Data for a GA Biosynthesis Inhibitor in Rice

| Treatment | Application Rate (g/ha) | Plant Height (cm) | Lodging Index (%) | Yield (t/ha) |

| Control | 0 | 95.2 ± 4.3 | 78.5 ± 6.1 | 6.2 ± 0.5 |

| Compound X | 50 | 82.1 ± 3.9 | 35.2 ± 5.4 | 7.5 ± 0.4 |

| Compound X | 100 | 75.6 ± 3.5 | 12.8 ± 3.7 | 7.8 ± 0.6 |

| Compound X | 150 | 72.3 ± 3.1 | 5.1 ± 2.2 | 7.6 ± 0.5 |

Data are presented as mean ± standard deviation.

Conclusion and Future Directions

The application of gibberellin biosynthesis inhibitors is a proven and effective strategy for mitigating crop lodging and enhancing yield stability. While the specific role and efficacy of this compound as a plant growth regulator remain to be substantiated by publicly available scientific research, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. Future research should focus on conducting the described in vitro and in vivo experiments to elucidate the precise mechanism of action and quantify the agricultural benefits of novel compounds. Transparency in reporting experimental protocols and quantitative data is paramount for the scientific community to validate and build upon these findings.

Methodological & Application

Application Note and Protocol: Preparation of a Stock Solution of DM-4107

Audience: Researchers, scientists, and drug development professionals.

Introduction

The preparation of an accurate and stable stock solution is a critical first step in any experiment involving a small molecule compound such as DM-4107. The concentration and purity of the stock solution directly impact the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of this compound. The following guidelines are based on standard laboratory practices for handling research-grade chemical compounds.

Disclaimer: As information regarding the specific chemical properties of this compound is not publicly available, this protocol provides a general guideline. Researchers must consult the manufacturer's product data sheet or Certificate of Analysis (CoA) for specific information on solubility, molecular weight, and safety precautions. The values presented in this document are for illustrative purposes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for preparing a stock solution of this compound, using hypothetical but common values for a research compound.

| Parameter | Value | Notes |

| Compound Name | This compound | - |

| Hypothetical Molecular Weight (MW) | 528.5 g/mol | Always confirm with the Certificate of Analysis. |

| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | High-purity, anhydrous (≤0.005% water) DMSO is recommended to prevent compound degradation. |

| Stock Concentration | 10 mM | A common starting concentration for in vitro assays. Adjust as needed for your specific experiment. |

| Volume of Solvent | 1 mL | - |

| Mass of this compound to Weigh | 5.285 mg | Calculated using the formula: Mass (mg) = Molarity (mM) * Volume (mL) * MW ( g/mol ) / 1000. |

| Storage Temperature | -20°C or -80°C | Protect from light and moisture. Aliquoting is highly recommended to avoid freeze-thaw cycles. |

| Recommended Aliquot Volume | 10 µL - 100 µL | Dependent on experimental needs. |

Experimental Protocol

This protocol details the step-by-step methodology for preparing a 10 mM stock solution of this compound in DMSO.

2.1. Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator (water bath)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

2.2. Pre-Preparation Calculations

Before weighing the compound, calculate the required mass for your desired stock concentration and volume.

Formula: Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for a 10 mM stock in 1 mL: Mass (mg) = 10 mM × 1 mL × 528.5 g/mol / 1000 = 5.285 mg

2.3. Step-by-Step Procedure

-

Acclimatization: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

-

Weighing:

-

Place a clean, empty microcentrifuge tube on the analytical balance and tare the weight.

-

Carefully add approximately 5.285 mg of this compound powder to the tube. Handle the powder in a chemical fume hood if it is hazardous.

-

Record the exact mass of the compound.

-

-

Solubilization:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the exact mass recorded, the volume of DMSO should be adjusted to achieve the desired 10 mM concentration.

-

Adjusted Volume (mL) = [Mass (mg) / MW ( g/mol )] / Desired Molarity (mM) * 1000

-

-

Close the tube tightly.

-

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure all solid particles have dissolved. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

-

-

Storage and Aliquoting:

-

Once fully dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.

-

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Diagrams

Workflow for Preparing this compound Stock Solution

Caption: Workflow for preparing a stock solution of this compound.

DM-4107 application protocol for rice seedlings

Application Notes and Protocols for DM-4107 on Rice Seedlings

Disclaimer: The following application notes and protocols are based on general knowledge of plant growth regulators that modulate gibberellin synthesis and their application in rice. As of late 2025, specific peer-reviewed studies detailing the application of this compound on rice seedlings, including precise concentrations, quantitative effects, and its direct interaction with the rice signaling pathways, are not publicly available. The information provided herein is intended to serve as a guideline for researchers, scientists, and drug development professionals to develop a specific experimental protocol for this compound.

Introduction

This compound is a selective plant growth regulator identified as a modulator of gibberellin synthesis. In rice (Oryza sativa), gibberellins are crucial phytohormones that regulate various aspects of growth and development, including seed germination, stem elongation, and flowering. By modulating gibberellin levels, this compound has the potential to promote stronger, more robust growth and improve resistance to lodging in rice crops, which can in turn enhance crop yield and quality. These application notes provide a framework for the systematic evaluation of this compound's effects on rice seedlings.

Mechanism of Action: Gibberellin Signaling Pathway

Gibberellins (GAs) promote plant growth by initiating the degradation of DELLA proteins, which are nuclear repressors of GA signaling. In rice, the primary DELLA protein is SLENDER RICE1 (SLR1). The signaling cascade is as follows:

-

GA Perception: Bioactive GA binds to its soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).

-

Formation of GA-GID1-DELLA Complex: The GA-GID1 complex undergoes a conformational change that allows it to interact with the SLR1 (DELLA) protein.

-

Ubiquitination and Degradation of DELLA: This trimeric complex is recognized by an F-box protein (GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex. The SCF-GID2 complex then ubiquitinates the SLR1 protein, targeting it for degradation by the 26S proteasome.

-

Growth Promotion: With the degradation of the SLR1 repressor, the downstream growth-promoting genes are expressed, leading to cellular responses such as stem elongation.

This compound, as a modulator of gibberellin synthesis, would influence the concentration of bioactive GAs available to initiate this signaling cascade.

Application Notes and Protocols for DM-4107 in Hydroponic Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DM-4107, a selective plant growth regulator, in hydroponic systems for research purposes. The focus is on leveraging its mechanism of action to modulate plant growth and secondary metabolite production in medicinal plants, a critical aspect for drug discovery and development.

Introduction

This compound (CAS 1346599-75-4) is a small molecule known to modulate the biosynthesis of gibberellins, a class of phytohormones that play a pivotal role in various plant growth and development processes, including stem elongation, seed germination, and flowering.[1][2] By influencing gibberellin levels, this compound offers a potential tool to manipulate plant architecture and, consequently, the allocation of resources towards the synthesis of valuable secondary metabolites.[3][4][5] Hydroponic systems provide a controlled environment ideal for studying the precise effects of such small molecules on plant physiology and biochemistry, eliminating the variability of soil-based cultivation.[6][7]

This document outlines the theoretical basis for using this compound in hydroponics, detailed experimental protocols to assess its impact on a model medicinal plant, and methods for data analysis and interpretation.

Mechanism of Action: Modulation of the Gibberellin Signaling Pathway

This compound is understood to function by modulating key enzymes involved in the gibberellin (GA) biosynthesis pathway.[1][2] The GA signaling cascade is a well-characterized pathway in plants. In the absence of gibberellins, DELLA proteins, a family of nuclear transcriptional regulators, act as growth repressors by binding to and inactivating transcription factors essential for growth-related gene expression.

The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and a DELLA protein.[8][9][10] This interaction leads to the ubiquitination and subsequent degradation of the DELLA protein via the 26S proteasome pathway.[11][12] The degradation of DELLA proteins releases the inhibition of transcription factors, allowing for the expression of genes that drive plant growth and development.

By modulating the synthesis of gibberellins, this compound can either enhance or inhibit this pathway, leading to altered plant growth characteristics. This modulation can also impact the production of secondary metabolites, as the metabolic pathways for growth and defense are often interconnected.[3]

Visualizing the Gibberellin Signaling Pathway

The following diagram illustrates the core components of the gibberellin signaling pathway, which is the target of this compound's modulatory effects.

Caption: Gibberellin signaling pathway and the putative modulation point of this compound.

Application: Enhancing Secondary Metabolite Production in a Model Medicinal Plant

This section outlines a protocol to investigate the effect of this compound on the growth and production of a key secondary metabolite in a model medicinal plant, such as Echinacea purpurea, known for producing compounds like cichoric acid.[4][5]

Experimental Objectives

-

To determine the optimal concentration of this compound for modulating plant growth in a hydroponic system.

-

To quantify the effect of this compound on the biomass of roots and shoots.

-

To analyze the impact of this compound on the concentration of a target secondary metabolite (e.g., cichoric acid).

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure.

References

- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Gibberellic acid increases secondary metabolite production in Echinacea purpurea hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. A Flexible Low Cost Hydroponic System for Assessing Plant Responses to Small Molecules in Sterile Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Flexible Low Cost Hydroponic System for Assessing Plant Responses to Small Molecules in Sterile Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 11. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 12. academic.oup.com [academic.oup.com]

Application Notes and Protocols for DM-4107 in Lodging Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the experimental plant growth regulator, DM-4107, in studies aimed at enhancing lodging resistance in cereal crops. The protocols outlined below detail the methodologies for assessing the efficacy of this compound and understanding its mechanism of action.

Introduction to Lodging and the Role of this compound

Lodging, the permanent displacement of crop stems from their upright position, is a significant factor limiting yield in cereal production worldwide.[1][2][3] It can be broadly categorized into stem lodging (breaking or bending of the stem) and root lodging (failure of the root-soil anchorage).[1] Factors influencing lodging include morphological traits like plant height and stem diameter, anatomical features such as cell wall composition, and external conditions like wind and rain.[1][4][5]

Plant growth regulators (PGRs) are utilized to mitigate lodging risk by modifying plant architecture and stem strength.[6][7] this compound is a hypothetical PGR designed to enhance lodging resistance. Its proposed mechanism involves the inhibition of gibberellin (GA) and brassinosteroid (BR) biosynthesis or signaling pathways, which are key regulators of stem elongation.[6][8] By reducing plant height and potentially reallocating resources to stem thickening and strengthening, this compound aims to improve the mechanical resilience of the crop. Furthermore, this compound may influence the biosynthesis of structural polymers like lignin and cellulose, which are crucial for stem strength.[1][9][10]

Key Signaling Pathways in Lodging Resistance

Understanding the molecular pathways that regulate stem architecture and strength is crucial for evaluating the effect of this compound. The following diagram illustrates the simplified signaling pathways of gibberellins and brassinosteroids, which are primary targets for many plant growth regulators aimed at reducing plant height.

Experimental Design and Protocols

A multi-stage experimental approach is recommended to evaluate this compound, starting with controlled environment studies and progressing to field trials.

Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of this compound.

Protocol 1: Greenhouse Dose-Response Study

Objective: To determine the optimal concentration range of this compound for reducing plant height without causing phytotoxicity.

Materials:

-

Cereal seeds (e.g., wheat, barley, or rice)

-

Pots with sterile potting mix

-

This compound stock solution

-

Controlled environment growth chamber

-

Ruler or caliper

Methodology:

-

Sow seeds in pots and allow them to germinate and establish for 1-2 weeks.

-

Prepare a series of this compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Apply the different concentrations of this compound to the plants as a foliar spray or soil drench. Include a control group treated with a mock solution (vehicle without this compound).

-

Grow the plants in a controlled environment (e.g., 16h light/8h dark cycle, 22°C).

-

Measure plant height at regular intervals (e.g., every 3-4 days) for 3-4 weeks.

-

At the end of the experiment, record final plant height, shoot and root biomass (dry weight).

-

Analyze the data to determine the dose-response curve for plant height reduction.

Data Presentation:

Table 1: Hypothetical Dose-Response of this compound on Wheat Seedlings

| This compound Conc. (µM) | Plant Height (cm) | Shoot Dry Weight (g) | Root Dry Weight (g) |

| 0 (Control) | 25.2 ± 1.8 | 1.5 ± 0.2 | 0.8 ± 0.1 |

| 1 | 24.8 ± 2.1 | 1.6 ± 0.3 | 0.9 ± 0.1 |

| 5 | 22.1 ± 1.5 | 1.5 ± 0.2 | 0.8 ± 0.2 |

| 10 | 18.5 ± 1.2 | 1.4 ± 0.1 | 0.8 ± 0.1 |

| 25 | 15.3 ± 1.0 | 1.3 ± 0.2 | 0.7 ± 0.1 |

| 50 | 13.8 ± 0.9 | 1.1 ± 0.2 | 0.6 ± 0.1 |

| 100 | 12.5 ± 1.1 | 0.9 ± 0.1 | 0.5 ± 0.1 |

Protocol 2: Field Trial for Lodging Resistance Assessment

Objective: To evaluate the effect of this compound on lodging resistance, crop morphology, and yield under field conditions.

Materials:

-

Cereal variety of interest

-

This compound at predetermined optimal concentrations

-

Standard field plot equipment

-

Tools for measuring stem strength (e.g., force gauge)

-

Lodging assessment scale (e.g., 1-9 scale)

Methodology:

-

Establish a randomized complete block design with multiple replications for each treatment.

-

Apply this compound at the appropriate growth stage (e.g., late tillering to early stem elongation).

-

Throughout the growing season, measure key morphological parameters:

-

Assess stem mechanical strength. This can be done using a force gauge to measure the breaking resistance of the basal internodes.[11]

-

Evaluate lodging at maturity, either from natural lodging events or by using a standardized method to simulate lodging (e.g., a weighted board).[12]

-

Harvest the plots and determine yield and yield components (e.g., grain weight, number of grains per spike).

Data Presentation:

Table 2: Hypothetical Field Trial Results for this compound on Barley

| Treatment | Plant Height (cm) | Stem Diameter (mm) | Stem Breaking Strength (N) | Lodging Index (1-9) | Yield (t/ha) |

| Control | 95.4 ± 4.2 | 3.8 ± 0.3 | 4.5 ± 0.5 | 7.2 ± 0.8 | 6.8 ± 0.5 |

| This compound (Low Dose) | 82.1 ± 3.5 | 4.1 ± 0.2 | 5.8 ± 0.6 | 4.5 ± 0.6 | 7.2 ± 0.4 |

| This compound (High Dose) | 75.6 ± 3.1 | 4.3 ± 0.3 | 6.5 ± 0.7 | 2.8 ± 0.5 | 7.1 ± 0.6 |

Protocol 3: Biochemical Analysis of Stem Composition

Objective: To determine if this compound treatment alters the biochemical composition of the stem, particularly lignin and cellulose content.

Materials:

-

Stem samples from field trials (basal internodes)

-

Equipment for grinding plant tissue

-

Reagents for lignin and cellulose quantification (e.g., acetyl bromide method for lignin, Updegraff method for cellulose)

-

Spectrophotometer

Methodology:

-

Collect basal internode samples at the grain-filling stage.

-

Dry the samples and grind them into a fine powder.

-

Perform quantitative analysis of lignin and cellulose content using established protocols. The phenylpropanoid biosynthesis pathway is central to lignin production.[4][9][10]

-

Compare the lignin and cellulose content between control and this compound treated plants.

Data Presentation:

Table 3: Hypothetical Biochemical Analysis of Barley Stems

| Treatment | Lignin Content (% dry weight) | Cellulose Content (% dry weight) |

| Control | 15.2 ± 1.1 | 35.8 ± 2.5 |

| This compound (Low Dose) | 17.5 ± 1.3 | 38.1 ± 2.8 |

| This compound (High Dose) | 18.9 ± 1.5 | 39.5 ± 3.1 |

Logical Framework for this compound Action

The anticipated effects of this compound can be summarized in a logical diagram that links the chemical application to the desired agronomic outcomes.

Conclusion

The experimental framework provided here offers a robust approach to characterizing the efficacy of the novel plant growth regulator this compound for enhancing lodging resistance in cereals. By systematically progressing from controlled dose-response studies to comprehensive field trials and biochemical analyses, researchers can build a strong data package to support the development and application of this compound. The key to a successful evaluation lies in the precise measurement of morphological, mechanical, and biochemical traits that are known to be correlated with lodging resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Physiological mechanism of lodging resistance of oat stalk and analysis of transcriptome differences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Comparative transcriptome analysis of major lodging resistant factors in hulless barley [frontiersin.org]

- 11. A simple method for lodging resistance evaluation of maize in the field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Augmenting the basis of lodging tolerance in wheat (Triticum aestivum) under natural and simulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DM-4107 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4107 is a hydroxylated metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist. While Tolvaptan is utilized for the treatment of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD), its use has been associated with a risk of drug-induced liver injury (DILI). This compound, along with the parent drug and another metabolite (DM-4103), is a key molecule of interest in studying the mechanisms of this hepatotoxicity. These application notes provide detailed protocols for the quantification of this compound in plasma samples and for assessing its immunological reactivity in vitro.

Quantitative Analysis of this compound in Human Plasma

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the simultaneous determination of Tolvaptan and its metabolites, including this compound, in human plasma.[1][2]

Table 1: UPLC-MS/MS Method Validation Parameters for this compound

| Parameter | Result |

| Linearity Range | 2.00 - 1000 ng/mL[1] |

| Lower Limit of Quantitation (LLOQ) | 2.00 ng/mL[1] |

| Precision and Accuracy | High precision and accuracy demonstrated[1] |

| Selectivity | High selectivity demonstrated[1] |

| Recovery | Satisfactory recovery[1] |

| Matrix Effect | No significant matrix effect observed[1] |

| Carry-over | No significant carry-over observed[1] |

Protocol 1: UPLC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on established methods for the quantification of Tolvaptan and its metabolites.[1][3]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add an appropriate internal standard.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

2. UPLC Conditions

-

Column: Acquity UPLC HSS T3 column (100 × 2.1 mm, 1.7 μm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5-10 µL.

-

Gradient Elution:

-

A suitable gradient should be optimized to ensure separation of this compound from the parent drug, other metabolites, and endogenous plasma components. A rapid gradient is often employed for high-throughput analysis.

-

3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization on the mass spectrometer being used.

-

Optimization: Optimize cone voltage and collision energy for each analyte and internal standard to achieve maximum sensitivity.

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples by interpolation from the calibration curve.

In Vitro Immunological Assessment of this compound

The delayed onset of Tolvaptan-associated liver injury suggests a potential role for the adaptive immune system. The Lymphocyte Transformation Test (LTT) is an in vitro method used to assess drug-specific T-cell activation and proliferation.

Protocol 2: Lymphocyte Transformation Test (LTT) for this compound

This protocol is designed to evaluate the potential of this compound to induce a proliferative response in peripheral blood mononuclear cells (PBMCs).[4][5][6][7]

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Collect whole blood from donors in heparinized tubes.

-

Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer (plasma and platelets) and carefully collect the buffy coat layer containing the PBMCs.

-

Wash the collected PBMCs twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.

-

Resuspend the final PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

2. Cell Culture and Stimulation

-

Plate 200,000 PBMCs per well in a 96-well round-bottom plate.

-

Prepare working solutions of this compound in the complete culture medium at various concentrations (e.g., 10-500 µM).

-

Add the this compound solutions to the wells in triplicate.

-

Include a negative control (cells with medium only) and a positive control (e.g., phytohemagglutinin (PHA) at 5 µg/mL).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-6 days.[5][7]

3. Assessment of Proliferation

-

[3H]-Thymidine Incorporation (Classical Method)

- On day 5 or 6, add 1 µCi of [3H]-thymidine to each well.

- Incubate for an additional 18-24 hours.

- Harvest the cells onto a filter mat using a cell harvester.

- Measure the incorporated radioactivity using a liquid scintillation counter.

-

Non-Radioactive Methods (e.g., BrdU or XTT assay)

- Follow the manufacturer's instructions for the chosen cell proliferation assay kit.[7]

4. Data Analysis

-

Calculate the Stimulation Index (SI) for each concentration of this compound:

-

SI = (Mean counts per minute (CPM) of stimulated wells) / (Mean CPM of unstimulated control wells)

-

-

An SI value ≥ 2 is typically considered a positive result.[6][7]

5. Cytokine Analysis (Optional)

-

After the 5-6 day incubation period, collect the cell culture supernatants before assessing proliferation.

-

Analyze the supernatants for the presence of cytokines such as IFN-γ, IL-13, and granzyme B using ELISA or a multiplex bead-based assay.

Proposed Mechanism of this compound in Tolvaptan-Induced Liver Injury

The hepatotoxicity of Tolvaptan is thought to be multifactorial, with its metabolites playing a significant role. The proposed mechanism involves mitochondrial dysfunction and inhibition of the Bile Salt Export Pump (BSEP), leading to cholestasis and subsequent hepatocellular injury. This can, in turn, trigger an adaptive immune response.

Diagram 1: Proposed Signaling Pathway of Tolvaptan-Induced Liver Injury

Caption: Proposed mechanism of Tolvaptan-induced DILI.

Diagram 2: Experimental Workflow for this compound Analysis

Caption: Workflow for this compound analysis in a lab setting.

References

- 1. Development, validation and application of a UPLC-MS/MS method for simultaneous quantification of OPC-61815 and its metabolites tolvaptan, DM-4103 and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development, validation and application of a UPLC-MS/MS method for simultaneous quantification of OPC-61815 and its metabolites tolvaptan, DM-4103 and this compound in human plasma. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Procedure [imd-berlin.de]

- 6. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]